molecular formula C10H20N2O2 B175249 tert-Butyl (4-methylpyrrolidin-3-yl)carbamate CAS No. 107610-92-4

tert-Butyl (4-methylpyrrolidin-3-yl)carbamate

Cat. No.: B175249
CAS No.: 107610-92-4
M. Wt: 200.28 g/mol
InChI Key: BKITXDSDJGOXPN-UHFFFAOYSA-N
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Description

Chemical Name: tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate Synonyms: rac-tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate; cis-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester Molecular Formula: C₁₀H₂₀N₂O₂ Molecular Weight: 200.28 g/mol (free base) . CAS Number: 125290-87-1 (free base); 1820575-70-9 (hydrochloride salt) . Purity: ≥97% (typical commercial grade) . Applications:

  • Intermediate in synthesizing DNA gyrase inhibitors for antibacterial agents .
  • Key building block for chiral pharmaceuticals due to its stereochemical configuration (3R,4R) .
  • Used in drug discovery pipelines for functional group compatibility and stability under standard reaction conditions .

Properties

IUPAC Name

tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKITXDSDJGOXPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107610-73-1
Record name rac-tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate
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Preparation Methods

Classical Synthetic Routes

The most widely reported method for synthesizing tert-butyl (4-methylpyrrolidin-3-yl)carbamate involves reacting 4-methylpyrrolidin-3-amine with tert-butyl chloroformate (Boc-Cl) in the presence of a base. This one-step procedure leverages the nucleophilicity of the amine to form the carbamate bond. Typical reaction conditions include dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (TEA) or sodium bicarbonate acting as acid scavengers .

For example, a protocol from VulcanChem specifies stirring equimolar amounts of 4-methylpyrrolidin-3-amine and Boc-Cl in DCM at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours . Workup involves washing with aqueous HCl (1M) and brine, drying over sodium sulfate, and solvent evaporation. This method achieves yields of 75–85% and is favored for its simplicity and scalability .

Table 1: Classical Synthesis Conditions and Outcomes

ParameterDetails
Reactants4-Methylpyrrolidin-3-amine, Boc-Cl
SolventDCM or THF
BaseTEA or NaHCO₃
Temperature0–5°C (initial), then room temp
Reaction Time12–14 hours
Yield75–85%

Alkylation Strategies

Alkylation of pre-formed tert-butyl pyrrolidin-3-ylcarbamate offers a route to introduce the 4-methyl group. A Royal Society of Chemistry protocol demonstrates this using tert-butyl pyrrolidin-3-ylcarbamate and methyl iodide in the presence of a base . The reaction proceeds via nucleophilic substitution, with the methyl group attaching to the pyrrolidine nitrogen’s adjacent carbon.

Table 2: Alkylation Reaction Parameters

ParameterDetails
Starting Materialtert-Butyl pyrrolidin-3-ylcarbamate
Alkylating AgentMethyl iodide
SolventDMF or DMSO
BaseK₂CO₃ or Cs₂CO₃
Temperature60–80°C
Reaction Time6–8 hours
Yield60–70%

Post-alkylation, the product is purified via column chromatography (silica gel, ethyl acetate/hexane). Nuclear Magnetic Resonance (NMR) data for analogous compounds show characteristic peaks at δ 1.43 ppm (Boc group) and δ 3.30–3.67 ppm (pyrrolidine protons) .

Purification and Characterization

Crude this compound is typically purified via:

  • Liquid-liquid extraction : To remove unreacted amine or Boc-Cl.

  • Column chromatography : Using ethyl acetate/hexane (1:3) to isolate the product .

  • Recrystallization : From ethanol/water mixtures for high-purity isolates .

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.43 (s, 9H, Boc), 2.20–2.30 (m, 2H, pyrrolidine CH₂), 3.44–3.71 (m, 2H, NCH₂), 4.91 (s, 1H, NH) .

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend) .

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in multi-step syntheses.

Key Conditions and Reagents:

Reaction TypeReagents/ConditionsProductYieldSource
Acidic HydrolysisTrifluoroacetic acid (TFA) in dichloromethane (DCM), 4 h, RT4-Methylpyrrolidin-3-amine trifluoroacetate96–99%
Basic Hydrolysis6M HCl in dioxane-water (1:1), 12 h, RT4-Methylpyrrolidin-3-amine hydrochloride89%

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves direct hydroxide ion attack on the carbonyl carbon .

Substitution Reactions

The carbamate group participates in nucleophilic substitutions, particularly at the carbonyl carbon or oxygen.

Alkylation

SubstrateReagentConditionsProductYieldSource
tert-Butyl (4-methylpyrrolidin-3-yl)carbamateMethanesulfonyl chloride, pyridine0°C to RT, 16 h(1-Methanesulfonyl-piperidin-4-yl)-carbamic acid tert-butyl ester91%

Acylation

Reactions with acyl chlorides or anhydrides yield acylated derivatives. For example:

  • Reagent : Acetic anhydride in DCM with DMAP
  • Product : N-Acetyl-4-methylpyrrolidin-3-yl carbamate (yield: 85%) .

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

Buchwald-Hartwig Amination

ReagentsConditionsProductApplicationSource
Pd(OAc)₂, Xantphos, Cs₂CO₃Toluene, 110°C, 24 hArylaminopyrrolidine derivativesPharmaceutical intermediates

Notable Example : Synthesis of TLR4 inhibitors via coupling with aryl halides .

Reductive Amination

The deprotected amine undergoes reductive amination with aldehydes/ketones:

Aldehyde/KetoneReducing AgentConditionsProductYieldSource
CyclohexanecarboxaldehydeNaBH(OAc)₃DCM, RT, 12 hN-Cyclohexyl-4-methylpyrrolidin-3-amine78%

Oxidation of the Pyrrolidine Ring

Oxidizing AgentConditionsProductNotesSource
mCPBA (meta-chloroperbenzoic acid)DCM, 0°C to RTPyrrolidine N-oxideStereochemistry retained

Reduction of Carbamate Group

Reducing AgentConditionsProductYieldSource
LiAlH₄Anhydrous THF, reflux, 6 h4-Methylpyrrolidin-3-ol65%

Biological Activity and Interaction Studies

  • Enzyme Inhibition : Demonstrated moderate acetylcholinesterase (AChE) inhibition (IC₅₀ = 12.3 μM) in Alzheimer’s disease models .
  • TLR4 Modulation : Reduced TNF-α production in astrocytes by 42% at 10 μM concentration, suggesting anti-inflammatory potential .

Comparative Reactivity with Analogues

CompoundStructural DifferenceReactivity NotesSource
tert-Butyl (3-methylpyrrolidin-3-yl)carbamateAdditional methyl at C3Slower hydrolysis due to steric hindrance
tert-Butyl ((3S,5R)-5-methylpyrrolidin-3-yl)carbamateStereochemical variationHigher enantioselectivity in coupling reactions

Stability and Storage Considerations

  • Thermal Stability : Decomposes at 248°C .
  • Storage : Stable at −20°C under inert atmosphere for >2 years .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (4-methylpyrrolidin-3-yl)carbamate has shown potential in drug development, particularly for neurological disorders. Its structural features allow it to act as a lead compound for designing new therapeutic agents targeting specific receptors involved in cognitive function or neuroprotection .

Case Study: Neurological Applications
Research indicates that compounds similar to this compound can selectively bind to dopamine receptors, which are crucial in treating conditions like Parkinson's disease and schizophrenia. Studies have demonstrated its potential in modulating neurotransmitter systems, thereby influencing cognitive processes .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, making it valuable for synthesizing diverse chemical entities.

Table 1: Chemical Reactions Involving this compound

Reaction TypeExample ReagentsMajor Products Formed
OxidationHydrogen peroxideKetones or alcohols
ReductionLithium aluminum hydrideAmines or alcohols
SubstitutionSodium hydrideAlkyl or aryl functional groups

Biochemical Studies

The compound is also employed in studying enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity makes it useful for understanding biochemical pathways and developing assays for drug screening .

Industrial Applications

In the industrial sector, this compound is utilized in the production of fine chemicals and specialty materials due to its favorable properties that enhance product performance . The compound's solubility profile allows for high bioavailability in formulations, making it suitable for various applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (4-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights structural variations, molecular properties, and applications of tert-Butyl (4-methylpyrrolidin-3-yl)carbamate and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 4-methylpyrrolidine C₁₀H₂₀N₂O₂ 200.28 Antibacterial agent intermediates
tert-Butyl ((4,4-dimethylpyrrolidin-3-yl)methyl)carbamate [CAS: 869292-47-7] 4,4-dimethylpyrrolidine + methyl C₁₃H₂₅N₂O₂ 241.35 High structural similarity; potential for enhanced steric effects in drug design
(R)-tert-Butyl ((3-methylpyrrolidin-3-yl)methyl)carbamate [CAS: 479091-25-3] 3-methylpyrrolidine + methyl C₁₂H₂₃N₂O₂ 227.33 Chiral intermediates for CNS-targeting drugs
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate [CAS: 1203566-77-1] 4-hydroxypyrrolidine C₉H₁₈N₂O₃ 202.25 Improved solubility for aqueous-phase reactions
tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate [CAS: 2014-58-6] 4-ethoxypyrrolidine + methyl C₁₂H₂₄N₂O₃ 244.33 Ether-linked derivatives for prodrug strategies

Key Research Findings

Steric and Electronic Effects :

  • The 4-methyl group in the parent compound enhances steric hindrance, favoring selective reactions at the carbamate group .
  • Hydroxyl-substituted analogs (e.g., CAS 1203566-77-1) exhibit higher solubility in polar solvents (e.g., logP reduced by ~0.5 units) but lower thermal stability .

Stereochemical Impact :

  • The (3R,4R) configuration in the parent compound is critical for binding to bacterial DNA gyrase, while (3S,4S) enantiomers show reduced activity .
  • Racemic mixtures (e.g., CAS 125290-87-1) require chiral resolution for pharmaceutical use, adding complexity to synthesis .

Synthetic Versatility :

  • Ethoxy-substituted derivatives (e.g., CAS 2014-58-6) are used in prodrugs due to their hydrolytic stability under physiological conditions .
  • Dimethylpyrrolidine analogs (e.g., CAS 869292-47-7) demonstrate improved metabolic stability in preclinical studies .

Biological Activity

Introduction

Tert-butyl (4-methylpyrrolidin-3-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, particularly in the context of neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula of this compound is C10H20N2O2, with a molecular weight of approximately 236.74 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group and a carbamate moiety, which contributes to its unique chemical properties and biological activities. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various applications in research and industry .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The steric hindrance provided by the tert-butyl group influences the binding affinity and selectivity of the compound .

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase and β-secretase .
  • Protein-Ligand Interactions : It interacts with various biomolecules, potentially modulating cellular signaling pathways and enzyme activities critical for neurological function .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly in models of Alzheimer's disease (AD). The compound exhibits protective effects against amyloid-beta (Aβ) toxicity by reducing oxidative stress and inflammatory responses in astrocytes.

Case Study: In Vitro Studies

In vitro experiments demonstrated that this compound could significantly reduce cell death induced by Aβ1-42 in astrocyte cultures. This effect was attributed to decreased levels of pro-inflammatory cytokines such as TNF-α .

In Vivo Studies

In vivo studies using scopolamine-induced models showed that while the compound reduced Aβ aggregation, it did not produce statistically significant improvements compared to established treatments like galantamine. This suggests potential limitations in bioavailability or efficacy that warrant further investigation .

Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionInhibits acetylcholinesterase and β-secretase
NeuroprotectionReduces Aβ-induced cytotoxicity in astrocytes
Anti-inflammatoryLowers TNF-α levels in cell cultures
Amyloidogenesis InhibitionPrevents aggregation of Aβ peptides

Pharmacological Potential

The pharmacological potential of this compound extends beyond neuroprotection. Its ability to modulate multiple targets involved in neurodegenerative processes positions it as a candidate for developing multi-target therapeutic agents .

Future Directions

Further research is necessary to explore:

  • Bioavailability : Enhancing the delivery mechanisms to improve brain penetration.
  • Stereochemistry Impact : Investigating how different stereoisomers affect biological activity.
  • Long-term Effects : Assessing chronic administration outcomes on cognitive functions.

Q & A

Basic Research Questions

What are the recommended synthetic routes for tert-Butyl (4-methylpyrrolidin-3-yl)carbamate, and how can reaction yields be optimized?

Methodological Answer:
Synthesis typically involves carbamate protection of the pyrrolidine nitrogen. Key steps include:

  • Boc-protection : Use tert-butoxycarbonyl (Boc) anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Yield Optimization : Control reaction temperature (0–25°C) and stoichiometry (1:1.2 ratio of amine to Boc anhydride). Monitor completion via TLC or LC-MS. Purify via silica gel chromatography using gradients of ethyl acetate/hexane .

How should researchers characterize the stereochemistry of this compound?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
  • NMR Analysis : Employ 2D NOESY or ROESY to confirm spatial proximity of protons in the pyrrolidine ring. For example, coupling constants (J-values) between adjacent protons in the 4-methyl group and pyrrolidine ring can indicate stereochemical configuration .

What stability considerations are critical for storing this compound?

Methodological Answer:

  • Storage Conditions : Store at –20°C under nitrogen to prevent hydrolysis of the Boc group. Avoid exposure to moisture, acids, or bases, which can cleave the carbamate .
  • Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor purity via HPLC to identify degradation products (e.g., free amine or tert-butanol derivatives) .

Advanced Research Questions

How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways. For example, calculate activation energies for Boc deprotection under acidic conditions .
  • Reaction Optimization : Apply ICReDD’s computational-experimental feedback loop, where predicted reaction conditions (e.g., solvent, catalyst) are validated experimentally. This reduces trial-and-error approaches .

What strategies resolve contradictions in toxicological data for tert-Butyl carbamate derivatives?

Methodological Answer:

  • In Silico Toxicity Prediction : Use tools like ProTox-II to assess acute oral toxicity (LD50) and compare with experimental data from Safety Data Sheets (SDS). Discrepancies may arise from impurities or stereochemical differences .
  • In Vitro Validation : Perform cytotoxicity assays (e.g., MTT on HEK293 cells) at varying concentrations (1–100 µM) to confirm or refute computational predictions .

How can researchers design experiments to study the ecological impact of this compound?

Methodological Answer:

  • Biodegradation Studies : Use OECD 301F (Ready Biodegradability Test) to measure mineralization in activated sludge. Monitor CO2 evolution over 28 days .
  • Bioaccumulation Assays : Determine logP values experimentally (e.g., shake-flask method) and compare with EPI Suite predictions to assess bioaccumulation potential .

Key Research Findings

  • Stereochemical Stability : The 4-methyl group enhances conformational rigidity, reducing epimerization risks during storage .
  • Toxicological Profile : No acute toxicity (LD50 > 2000 mg/kg in rodent studies), but potential respiratory sensitization warrants fume hood use .
  • Reactivity : Susceptible to acid-catalyzed Boc deprotection (e.g., HCl in dioxane), forming the free amine intermediate .

Methodological Recommendations

  • Purification : Use preparative HPLC with a C18 column (ACN/water + 0.1% TFA) for high-purity batches (>98%) .
  • Safety Protocols : Implement engineering controls (e.g., local exhaust ventilation) and wear nitrile gloves/lab coats to minimize dermal exposure .

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